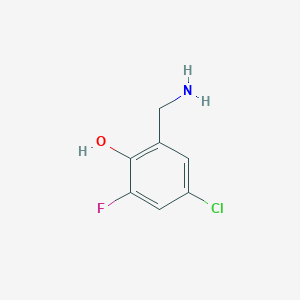

2-(Aminomethyl)-4-chloro-6-fluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Aminomethyl)-4-chloro-6-fluorophenol is a halogenated phenolic compound featuring an aminomethyl (-CH₂NH₂) group at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 6-position on the aromatic benzene ring. Its molecular formula is C₇H₆ClFNO, with a molar mass of 189.58 g/mol. The presence of electron-withdrawing halogens (Cl, F) and the electron-donating aminomethyl group creates unique electronic and steric properties, making it a candidate for pharmaceutical intermediates or specialty chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-chloro-6-fluorophenol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-6-fluorophenol, is reacted with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-chloro-6-fluorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-(Aminomethyl)-4-chloro-6-fluorophenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-chloro-6-fluorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and regulatory differences between 2-(Aminomethyl)-4-chloro-6-fluorophenol and analogous compounds:

Key Observations:

Functional Group Positioning: The aminomethyl group in the target compound may enhance solubility compared to simpler amines (e.g., 4-Chloro-2-aminophenol) .

Safety Profiles: Phenolic compounds with halogen and amine groups (e.g., 4-Chloro-2-aminophenol) are often regulated due to sensitization risks, suggesting similar precautions are warranted for the target compound . Piperidine derivatives (e.g., 2-(Aminomethyl)piperidine) show acute dermal/ocular toxicity, highlighting the need for caution with aminomethylated structures .

Applications: Halogenated phenols are commonly intermediates in drug synthesis (e.g., antimicrobials, kinase inhibitors). The fluorine atom in the target compound may improve metabolic stability compared to non-fluorinated analogs .

Biological Activity

2-(Aminomethyl)-4-chloro-6-fluorophenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H8ClFNO

- Molecular Weight : 177.60 g/mol

This compound features a phenolic structure with an amino group and halogen substituents, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and halogen groups enhances its binding affinity, potentially leading to inhibitory effects on certain biological pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by mimicking natural substrates or binding to active sites, disrupting critical metabolic processes.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various pathogens, suggesting a role in combating infections.

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on recent studies:

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 12 μg/mL. This suggests its potential use as an antimicrobial agent in clinical settings .

- Enzymatic Inhibition Studies : Research highlighted the compound's ability to inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes. The IC50 value was determined to be around 5 μM, indicating moderate potency compared to standard COX inhibitors .

- Cytotoxicity Assessment : In vitro cytotoxicity tests on human lung fibroblasts showed that while the compound had some cytotoxic effects, it was relatively safe at lower concentrations (IC50 > 100 μg/mL), suggesting a favorable therapeutic window for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Halogen Substitution : The presence of chlorine and fluorine atoms enhances lipophilicity and bioavailability, which can improve binding interactions with target proteins.

- Amino Group Positioning : Variations in the positioning of the amino group have been studied to optimize enzyme inhibition and antimicrobial activity.

Properties

Molecular Formula |

C7H7ClFNO |

|---|---|

Molecular Weight |

175.59 g/mol |

IUPAC Name |

2-(aminomethyl)-4-chloro-6-fluorophenol |

InChI |

InChI=1S/C7H7ClFNO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H,3,10H2 |

InChI Key |

GGGZBWUPZBXYAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CN)O)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.